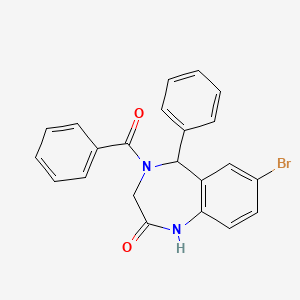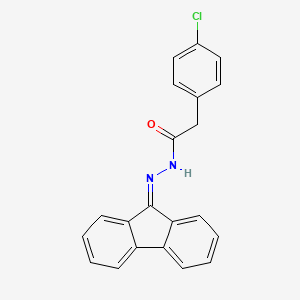
4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, also known as flubromazepam, is a psychoactive drug that belongs to the benzodiazepine class. The chemical structure of flubromazepam contains a benzodiazepine ring fused with a benzene ring, which gives it its unique pharmacological properties. Flubromazepam has been extensively studied in scientific research for its potential therapeutic applications and mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem is similar to other benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for inhibiting the activity of neurons. Flubromazepam enhances the activity of GABA receptors, which results in the inhibition of neuronal activity and the subsequent sedative, anxiolytic, and hypnotic effects.
Biochemical and Physiological Effects:
Flubromazepam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors in the brain, which results in the inhibition of neuronal activity and the subsequent sedative, anxiolytic, and hypnotic effects. Flubromazepam has also been shown to decrease the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flubromazepam has a number of advantages and limitations for lab experiments. Its unique pharmacological properties make it a promising candidate for the study of anxiety, insomnia, and muscle spasm. However, its potential for abuse and dependence make it difficult to study in human subjects. Additionally, its long half-life and slow onset of action make it difficult to control in animal studies.
Direcciones Futuras
There are a number of future directions for the study of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem. One potential direction is the development of new benzodiazepine compounds that have improved therapeutic profiles and reduced potential for abuse and dependence. Another potential direction is the study of the long-term effects of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem on the brain and body, including its potential for neurotoxicity and cognitive impairment. Additionally, the study of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-onem in combination with other drugs may provide new insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Flubromazepam can be synthesized by the reaction of 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-benzoyl-7-bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, which can be further purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
Flubromazepam has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, hypnotic, and muscle relaxant properties, which make it a promising candidate for the treatment of anxiety, insomnia, and muscle spasm. Flubromazepam has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and epilepsy.
Propiedades
IUPAC Name |
4-benzoyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c23-17-11-12-19-18(13-17)21(15-7-3-1-4-8-15)25(14-20(26)24-19)22(27)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUSTVMMAEMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-phenyl-4-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)


![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![4-[(4-methylphenyl)acetyl]morpholine](/img/structure/B5144722.png)
![2-(2-naphthyloxy)-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)acetamide](/img/structure/B5144727.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)

![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)

![methyl 1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B5144778.png)
